molecular formula C27H30INO10 B039144 4'-Deoxy-4'-iododoxorubicinol CAS No. 111865-30-6

4'-Deoxy-4'-iododoxorubicinol

Cat. No. B039144
M. Wt: 655.4 g/mol
InChI Key: KLVKZKZLMNCPHM-WTNDLEHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Deoxy-4'-iododoxorubicinol, also known as IDOX, is a derivative of the anthracycline antibiotic, doxorubicin. IDOX has been found to possess potent anti-tumor activity, making it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 4'-Deoxy-4'-iododoxorubicinol is not fully understood. However, it is believed to work by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is essential for DNA replication. This results in DNA damage and cell death.

Biochemical And Physiological Effects

4'-Deoxy-4'-iododoxorubicinol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, 4'-Deoxy-4'-iododoxorubicinol has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.

Advantages And Limitations For Lab Experiments

4'-Deoxy-4'-iododoxorubicinol has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study cancer cell biology. It is also effective against multidrug-resistant cancer cells, making it a valuable tool for studying drug resistance. However, 4'-Deoxy-4'-iododoxorubicinol has some limitations. It can be toxic to normal cells, making it difficult to study its effects in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for 4'-Deoxy-4'-iododoxorubicinol research. One area of interest is the development of 4'-Deoxy-4'-iododoxorubicinol-based combination therapies for cancer. Another area of interest is the use of 4'-Deoxy-4'-iododoxorubicinol in nanomedicine, where it can be encapsulated in nanoparticles for targeted delivery to cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 4'-Deoxy-4'-iododoxorubicinol and to optimize its therapeutic potential.

Synthesis Methods

4'-Deoxy-4'-iododoxorubicinol can be synthesized by the iodination of doxorubicin. The reaction involves the replacement of the hydroxyl group at the 4' position of doxorubicin with an iodine atom. The resulting product, 4'-Deoxy-4'-iododoxorubicinol, is a yellow-orange crystalline solid.

Scientific Research Applications

4'-Deoxy-4'-iododoxorubicinol has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 4'-Deoxy-4'-iododoxorubicinol has also been found to be effective against multidrug-resistant cancer cells. In addition, 4'-Deoxy-4'-iododoxorubicinol has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and cisplatin.

properties

CAS RN

111865-30-6

Product Name

4'-Deoxy-4'-iododoxorubicinol

Molecular Formula

C27H30INO10

Molecular Weight

655.4 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,30-31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1

InChI Key

KLVKZKZLMNCPHM-WTNDLEHGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I

synonyms

4'-deoxy-4'-iododoxorubicinol
4'-IDDR
4'-iodo-4'-deoxydoxorubicinol
4'-iododoxorubicinol

Origin of Product

United States

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